An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, a substituted imidazole derivative, represents a key building block in medicinal chemistry and drug discovery. The imidazole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals, owing to its ability to engage in various biological interactions.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, offering insights for its effective utilization in research and development.
Physicochemical Properties
General Properties
| Property | Value | Source |
| CAS Number | 41065-00-3 | [2][3][4][5] |
| Molecular Formula | C₆H₇N₃ | [3][4][5] |
| Molecular Weight | 121.14 g/mol | [3][5] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [3][5] |
Predicted and Analog-Derived Properties
Precise experimental values for melting point, boiling point, and solubility of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile are not consistently reported. However, data from the closely related, unmethylated analog, 2-(1H-Imidazol-4-yl)acetonitrile (CAS: 18502-05-1), can offer valuable estimations. For this analog, a melting point of 142°C and a boiling point of 393.6°C at 760 mmHg have been reported.[6] Solubility is generally observed in organic solvents like dimethyl sulfoxide (DMSO) and methanol, though often described as slight.[2][7]
Spectroscopic Characterization
Detailed experimental spectroscopic data for 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is scarce in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene group, and the two protons on the imidazole ring. The methyl group protons would appear as a singlet, likely in the range of 3.5-4.0 ppm. The methylene protons would also be a singlet, shifted slightly downfield. The two imidazole ring protons would appear as distinct singlets, with their chemical shifts influenced by the electronic environment of the ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three distinct carbons of the imidazole ring. The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile would be characterized by a sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Other significant absorptions would include C-H stretching vibrations of the methyl, methylene, and imidazole ring protons, as well as C=N and C=C stretching vibrations within the imidazole ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 121.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonitrile group or cleavage of the imidazole ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis would likely involve the N-methylation of a suitable imidazole precursor followed by the introduction of the acetonitrile moiety, or vice-versa. A probable approach involves the reaction of 4-(chloromethyl)-1-methyl-1H-imidazole with a cyanide salt.
Caption: Proposed synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole
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To a solution of 4-(hydroxymethyl)-1-methyl-1H-imidazole in an appropriate inert solvent (e.g., dichloromethane), slowly add thionyl chloride at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(chloromethyl)-1-methyl-1H-imidazole.
Step 2: Synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile
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Dissolve the crude 4-(chloromethyl)-1-methyl-1H-imidazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add sodium cyanide to the solution and heat the mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile.
Note: This is a hypothetical protocol and requires experimental validation and optimization. The use of cyanide salts necessitates extreme caution and appropriate safety measures.
Reactivity
The nitrile group of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a versatile functional group that can undergo various chemical transformations, including:
-
Hydrolysis: to the corresponding carboxylic acid or amide.
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Reduction: to the corresponding primary amine.
-
Cyclization reactions: The acetonitrile moiety can participate in the formation of various heterocyclic rings.
Applications in Drug Discovery and Development
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including antifungal, anticancer, and anti-inflammatory properties.[1] 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate
This compound is likely utilized in the synthesis of active pharmaceutical ingredients (APIs). The imidazole ring can act as a key pharmacophore, while the acetonitrile group provides a handle for further chemical modifications to optimize the drug-like properties of a lead compound. For instance, the unmethylated analog, 2-(1H-imidazol-1-yl)acetonitrile, is a known reactant in the synthesis of the antifungal agent lanoconazole.[2]
Caption: Role in the drug discovery workflow.
Safety and Handling
Based on the available hazard information, 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile should be handled with care in a laboratory setting.
Hazard Identification
The compound is associated with the following hazard statements:
Recommended Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, its properties and reactivity can be reasonably inferred from related structures. Its role as a pharmaceutical intermediate highlights its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.
References
-
Chemsrc. (2025). 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile. Retrieved from [Link]
-
ChemBK. (2024). Imidazol-1-Yl-Acetonitrile. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
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